Ring‑Size Impact on Dual NK₁R Antagonism and SERT Inhibition: Homopiperidine vs. Piperidine Scaffolds
The seven‑membered homopiperidine ring in 1‑ethylcarbonyl‑4‑oxohomopiperidine provides a distinct conformational profile compared with the six‑membered piperidine ring in N‑carbethoxy‑4‑piperidone and 1‑propionyl‑4‑piperidone. In a systematic SAR study of dual NK₁R antagonist/SERT inhibitor compounds, homopiperidine derivative 8 demonstrated potent dual activity, while piperidine derivative 2 showed a different activity spectrum. This class‑level evidence indicates that ring expansion from six to seven members alters both target engagement and selectivity profiles, making generic substitution unreliable for medicinal chemistry applications [1].
| Evidence Dimension | Biological activity profile (dual NK₁R antagonism and SERT inhibition) |
|---|---|
| Target Compound Data | Homopiperidine scaffold (exemplified by compound 8 in Wu et al. 2013) demonstrates potent dual NK₁R antagonist/SERT inhibitor activity [1] |
| Comparator Or Baseline | Piperidine scaffold (exemplified by compound 2 in Wu et al. 2013) shows differential activity [1] |
| Quantified Difference | Detailed IC₅₀/Kᵢ values for the specific 1‑ethylcarbonyl‑4‑oxohomopiperidine compound are not publicly available; class‑level SAR demonstrates distinct activity profiles between ring sizes [1] |
| Conditions | In vitro binding assays for NK₁ receptor and serotonin reuptake transporter; gerbil forced swimming test for in vivo activity [1] |
Why This Matters
Directly guides selection of a homopiperidine scaffold over a piperidine scaffold for dual NK₁R/SERT inhibitor programs where target engagement profiles are sensitive to ring size, preventing procurement of suboptimal analogs.
- [1] Wu YJ, et al. Discovery of disubstituted piperidines and homopiperidines as potent dual NK1 receptor antagonists–serotonin reuptake transporter inhibitors for the treatment of depression. Bioorg Med Chem. 2013;21(5):1388‑97. View Source
